molecular formula C12H6F7N3O B11108269 N'-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide

Cat. No.: B11108269
M. Wt: 341.18 g/mol
InChI Key: XOIGTXBTNXZPHQ-AERZKKPOSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group. This compound is notable for its unique structure, which includes a heptafluorobutane moiety and a cyanophenyl group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 2,2,3,3,4,4,4-heptafluorobutanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted cyanophenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of bioinorganic chemistry.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, the fluorinated moiety enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide

Uniqueness

N’-[(E)-(4-cyanophenyl)methylidene]-2,2,3,3,4,4,4-heptafluorobutanehydrazide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties compared to other halogen-substituted analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C12H6F7N3O

Molecular Weight

341.18 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C12H6F7N3O/c13-10(14,11(15,16)12(17,18)19)9(23)22-21-6-8-3-1-7(5-20)2-4-8/h1-4,6H,(H,22,23)/b21-6+

InChI Key

XOIGTXBTNXZPHQ-AERZKKPOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C#N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(C(C(F)(F)F)(F)F)(F)F)C#N

Origin of Product

United States

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